Commercial Purity Differentiation: 98% Baseline Purity of CAS 898776-92-6 Provides Upgraded Procurement Assurance Over 95-97% Alternatives
Multiple vendors supply CAS 898776-92-6 at 98% purity , establishing a higher baseline quality specification compared to the more commonly available 95-97% purity range for structurally related analogs . This 1-3% absolute purity differential is quantifiable via HPLC or ¹H-NMR and translates to a meaningful reduction in the mass of unknown impurities present in the procured material . For medicinal chemistry applications where trace impurities can confound structure-activity relationship (SAR) interpretation or catalyze unwanted side reactions, this specification upgrade reduces the burden of pre-use purification .
| Evidence Dimension | Minimum vendor-supplied purity specification |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate (CAS 898776-82-4): ≥95%; Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate from alternative vendors: 95-97% |
| Quantified Difference | +1% to +3% absolute purity advantage |
| Conditions | HPLC or ¹H-NMR purity specification as reported in vendor certificates of analysis; not an experimental comparison. |
Why This Matters
Higher baseline purity specification reduces the risk of impurity-driven artifacts in downstream synthetic steps and biological assays, supporting more reproducible research outcomes without requiring additional in-house purification.
